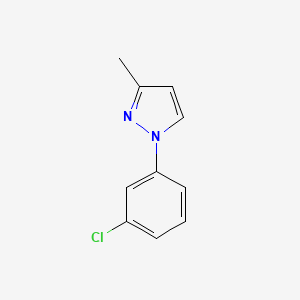

1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-methylpyrazole |

InChI |

InChI=1S/C10H9ClN2/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,1H3 |

InChI Key |

JHXJTQTYOLSNLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole

An In-Depth Technical Guide to 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in various biological interactions.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5][6] The metabolic stability of the pyrazole nucleus is a significant factor in its increasing prevalence in newly approved drugs.

This technical guide focuses on a specific derivative, This compound . We will delve into its chemical architecture, physicochemical properties, plausible synthetic routes, and potential applications in the realm of drug discovery. This document is intended to serve as a comprehensive resource for researchers and scientists working with or considering this compound in their research endeavors.

Chemical Structure and Physicochemical Properties

The structure of this compound is characterized by a pyrazole ring substituted at the 1-position with a 3-chlorophenyl group and at the 3-position with a methyl group.

Molecular Formula: C₁₀H₉ClN₂

Molecular Weight: 192.65 g/mol

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (Predicted/Inferred) | Notes and References |

| Physical State | Likely a solid at room temperature. | Based on the properties of similar substituted pyrazoles.[8] |

| Melting Point | Not experimentally determined. | The related 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone has a melting point of 128-131 °C.[8] |

| Boiling Point | Not experimentally determined. | --- |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF. | General solubility of pyrazole derivatives. |

| pKa | Weakly basic. | The pyrazole ring is a weak base.[4] |

| LogP | ~3.0 - 4.0 (Estimated) | The calculated XlogP3 for the similar 1,3-diphenyl-1H-pyrazole is 3.6.[9] |

Proposed Synthesis Pathway

A common and effective method for the synthesis of 1,3-disubstituted pyrazoles is the condensation reaction between a 1,3-diketone and a substituted hydrazine.[4] For the synthesis of this compound, a plausible route involves the reaction of acetylacetone with 3-chlorophenylhydrazine.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenylhydrazine hydrochloride (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Hydrazine Liberation: If starting from the hydrochloride salt, add a base like sodium acetate (1 equivalent) to liberate the free hydrazine.

-

Diketone Addition: Slowly add acetylacetone (1 equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Rationale Behind Experimental Choices

-

Solvent: Ethanol and acetic acid are commonly used solvents for this type of condensation as they are polar enough to dissolve the reactants and facilitate the reaction.

-

Catalyst: The reaction is often acid-catalyzed, and the use of 3-chlorophenylhydrazine hydrochloride or the addition of a small amount of a mineral acid can accelerate the reaction.

-

Purification: Recrystallization is a standard method for purifying solid organic compounds, while column chromatography is used for more challenging separations.

Visualization of the Synthetic Workflow

Caption: Proposed synthesis of this compound.

Spectroscopic and Analytical Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be anticipated:

¹H NMR Spectroscopy

-

Aromatic Protons (3-chlorophenyl group): Four protons in the aromatic region (typically δ 7.0-7.8 ppm). The substitution pattern will lead to a complex splitting pattern (multiplets).

-

Pyrazole Ring Protons: Two protons on the pyrazole ring. The proton at the 5-position will likely appear as a doublet, and the proton at the 4-position as a doublet of doublets (or a triplet if coupling constants are similar).

-

Methyl Protons: A singlet for the methyl group at the 3-position, likely in the region of δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons (3-chlorophenyl group): Six signals in the aromatic region (δ 110-140 ppm). The carbon attached to the chlorine will have a characteristic chemical shift.

-

Pyrazole Ring Carbons: Three signals for the pyrazole ring carbons.

-

Methyl Carbon: A signal for the methyl group carbon, typically in the upfield region (δ 10-20 ppm).

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C and C=N stretching: Peaks in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 192, with an M+2 peak of approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural elucidation.

Reactivity and Chemical Behavior

The pyrazole ring is aromatic and generally resistant to oxidation and reduction.[4] Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically occur at the C4 position, which is the most electron-rich.[4] The presence of the electron-withdrawing 3-chlorophenyl group at the N1 position will likely decrease the overall electron density of the pyrazole ring, potentially making it less reactive towards electrophiles compared to an unsubstituted N-phenylpyrazole. The methyl group at the C3 position is an electron-donating group and may slightly activate the ring.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively reported, the broader class of substituted pyrazoles has shown significant promise in various therapeutic areas.

-

Anticancer Activity: Many pyrazole derivatives have been investigated as anticancer agents.[5][10] They can act through various mechanisms, including the inhibition of kinases, which are crucial for cell signaling and proliferation. The chlorophenyl moiety is a common feature in many kinase inhibitors.

-

Anti-inflammatory Activity: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Antimicrobial and Antifungal Activity: Pyrazole derivatives have also demonstrated efficacy against a range of bacteria and fungi.[11]

The specific substitution pattern of this compound makes it an interesting candidate for screening in various biological assays, particularly in the context of oncology and inflammatory diseases.

Conceptual Role of Pyrazole Scaffolds in Kinase Inhibition

Caption: Pyrazole scaffolds can act as competitive kinase inhibitors.

Safety and Handling

Specific GHS hazard information for this compound is not available. However, for the similar compound 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, the following hazards are identified: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] Therefore, it is prudent to handle this compound with appropriate safety precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a synthetically accessible and structurally interesting molecule within the vast family of pyrazole derivatives. While comprehensive experimental data for this specific compound is limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. Its structural features suggest that it could be a valuable building block for the development of novel therapeutic agents, and further investigation into its biological properties is warranted.

References

- Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.

- Fouda, A. M., El-Naggar, M., & El-Emary, T. I. (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1845-1854.

- Jayanthi, E., et al. (2023).

- Gezegen, H., et al. (2013). Synthesis of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene and Investigation of Its Photochromic Properties. Molecules, 18(8), 8753-8763.

-

PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

- Li, J., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives as Novel Inhibitors of p53-MDM2 Interaction. Journal of Medicinal Chemistry, 61(15), 6674-6687.

- The Royal Society of Chemistry. (2017).

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- Bandgar, B. P., et al. (2012). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society, 56(5), 537-553.

- PubChemLite. (n.d.). 1-(3-chlorophenyl)-3-methyl-1h-thieno[2,3-c]pyrazole-5-carboxylic acid.

- Kamal, A., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4549-4555.

- Bekhit, A. A., & Abdel-Aziem, T. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5678.

- Journal of Chemical Health Risks. (2024).

-

NIST. (n.d.). Pyrazole, 3-methyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- da Silva, J. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 45.

- Guo, H. M., et al. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules, 13(9), 2039-2048.

- Abood, N. A., & Al-Amiedy, D. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Abrigach, F., & Touzani, R. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 30.

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. Retrieved from [Link]

- Ding, Y. J., & Zhao, C. X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133.

-

PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. Retrieved from [Link]

-

Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone | 20629-90-7 [chemicalbook.com]

- 9. 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

Pharmacological Potential of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole Derivatives

Executive Summary

The 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Distinguished by the specific meta-chlorine substitution on the N1-phenyl ring and a methyl group at the C3 position, this scaffold exhibits a unique balance of lipophilicity and steric bulk that enhances membrane permeability and metabolic stability.

This technical guide analyzes the pharmacological versatility of these derivatives, focusing on their dominant roles as anticancer (Bcl-2/EGFR inhibitors) and antimicrobial agents. It details the synthetic accessibility via the Vilsmeier-Haack reaction and provides validated protocols for their generation and biological evaluation.

Part 1: Chemical Basis & Synthetic Architecture

The Pharmacophore

The biological efficacy of this class stems from three structural determinants:

-

N1-(3'-Chlorophenyl) Moiety : The meta-chloro substituent increases lipophilicity (

), facilitating passive transport across cell membranes. It also blocks metabolic oxidation at the vulnerable phenyl positions, extending plasma half-life. -

C3-Methyl Group : Provides essential steric bulk that restricts conformational rotation, locking the molecule into a bioactive conformation suitable for binding hydrophobic pockets in enzymes like COX-2 or kinases.

-

C4-Functionalization Hub : The C4 position is electronically activated, making it the primary site for derivatization (e.g., formylation) to generate Schiff bases, chalcones, and thiazole hybrids.

Synthetic Pathway (Hub-and-Spoke Model)

The synthesis follows a robust two-stage protocol: cyclocondensation followed by C4-functionalization.

Figure 1: Divergent synthesis strategy utilizing the 4-formyl intermediate as a chemical hub.

Part 2: Pharmacological Profiles[1][2]

Anticancer Activity

Derivatives of this scaffold, particularly those linked with chalcones or thiazoles at C4, function as multi-target agents.

-

Mechanism : Induction of apoptosis via the mitochondrial pathway. These compounds downregulate Bcl-2 (anti-apoptotic) and upregulate Bax (pro-apoptotic), leading to Cytochrome C release and Caspase-3 activation.

-

Target Specificity : High affinity observed for EGFR kinase domains, inhibiting proliferation in non-small cell lung cancer (A549) and breast cancer (MCF-7) lines.

-

Potency : IC

values frequently range from 1.9 µM to 10 µM, comparable to standard agents like Sorafenib in specific cell lines.

Antimicrobial & Antifungal

The lipophilic 3'-chlorophenyl group allows these derivatives to penetrate the peptidoglycan layer of Gram-positive bacteria (S. aureus) and the mycolic acid barrier of M. tuberculosis.

-

Mechanism : Inhibition of DNA Gyrase (ATPase domain), preventing bacterial DNA replication.

-

Spectrum : Broad-spectrum activity, with specific derivatives showing MIC values < 10 µg/mL against MRSA strains.

Anti-inflammatory

Structurally similar to Celecoxib, these derivatives selectively inhibit COX-2 over COX-1. The 3-methyl group fits into the smaller hydrophobic side pocket of COX-2, which is crucial for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the this compound core.

| Position | Modification | Pharmacological Effect |

| N1-Phenyl | 3'-Cl (Meta) | Optimal. Balances lipophilicity and metabolic stability. |

| 4'-Cl (Para) | Increases potency but slightly reduces solubility. | |

| Unsubstituted | Significantly reduced activity due to rapid metabolism. | |

| C3 | -CH3 (Methyl) | Optimal. Provides necessary steric bulk for COX-2/Kinase selectivity. |

| -H (Proton) | Loss of selectivity; increased flexibility reduces binding affinity. | |

| -Ph (Phenyl) | Increases bulk too much; reduces oral bioavailability (Rule of 5 violation). | |

| C4 | -CHO (Formyl) | Reactive intermediate; weak activity alone. |

| -CH=N-Ar (Imine) | High Antimicrobial. Electron-withdrawing 'Ar' enhances DNA gyrase binding. | |

| -CH=CH-CO-Ar | High Anticancer. |

Part 4: Mechanism of Action (Apoptosis Pathway)

The anticancer potential is largely driven by the modulation of the Bcl-2 family proteins. The diagram below illustrates the signaling cascade triggered by these derivatives.

Figure 2: Proposed mechanism of action inducing intrinsic apoptotic cell death.

Part 5: Experimental Protocols

Synthesis of this compound-4-carbaldehyde

Objective : To generate the key intermediate for library synthesis.

-

Cyclocondensation :

-

Dissolve 3-chlorophenylhydrazine (0.01 mol) and ethyl acetoacetate (0.01 mol) in absolute ethanol (20 mL).

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Cool to room temperature. Filter the precipitated solid (pyrazolone core), wash with cold ethanol, and recrystallize from ethanol.[1]

-

-

Vilsmeier-Haack Formylation :

-

Place DMF (10 mL) in a round-bottom flask in an ice bath (0–5°C).

-

Add POCl

(0.03 mol) dropwise with stirring. -

Add the pyrazolone core (0.01 mol) to the mixture.[1]

-

Heat to 60–70°C for 3 hours.

-

Pour the reaction mixture into crushed ice and neutralize with sodium acetate solution.

-

Filter the resulting yellow solid (the aldehyde), wash with water, and dry.

-

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective : Quantify anticancer potency against MCF-7 or A549 cell lines.

-

Seeding : Plate cells (

cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO -

Treatment : Add the pyrazole derivative dissolved in DMSO at graded concentrations (0.1, 1, 10, 50, 100 µM). Include a DMSO control (0.1%) and Doxorubicin as a positive standard.

-

Incubation : Incubate for 48 hours.

-

Staining : Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization : Remove media and add 100 µL DMSO to dissolve crystals.

-

Measurement : Read absorbance at 570 nm using a microplate reader.

-

Calculation : Calculate % Cell Viability and determine IC

using non-linear regression analysis.

References

-

Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities . National Institutes of Health (PMC). [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules (MDPI). [Link]

-

Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives . RSC Advances. [Link]

-

1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer . National Institutes of Health (PMC). [Link]

-

Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents . New Journal of Chemistry (RSC). [Link]

Sources

Structure-activity relationship (SAR) of 3-methyl-1-arylpyrazoles

The 3-Methyl-1-Arylpyrazole Scaffold: Precision Synthesis and Multitarget SAR Profiling

Executive Summary

The 3-methyl-1-arylpyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for designing therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to kinase inhibitors and neuroprotective agents. Its utility stems from a unique combination of electronic tunability, metabolic stability, and the ability to project pharmacophores into distinct regions of a biological target's binding pocket.

This technical guide dissects the Structure-Activity Relationship (SAR) of this core, moving beyond basic substitution patterns to explore the causality of regiochemical control during synthesis and the molecular logic driving its interaction with targets like COX-2, EGFR, and free radicals.

Synthetic Architecture & Regiocontrol

The construction of the 3-methyl-1-arylpyrazole core is deceptively simple but fraught with regiochemical ambiguity. The classic condensation of aryl hydrazines with non-symmetrical 1,3-diketones (e.g., benzoylacetone or acetoacetone derivatives) typically yields a mixture of 1,3- and 1,5-isomers .

The Regioselectivity Challenge

When methylhydrazine or arylhydrazine reacts with a non-symmetrical 1,3-diketone, the nucleophilic nitrogen atoms of the hydrazine can attack either carbonyl carbon.

-

Kinetic Control: Often favors the attack of the more nucleophilic hydrazine nitrogen (NH2) on the more electrophilic carbonyl.

-

Thermodynamic Control: Favors the most stable tautomer/isomer, often driven by steric relief between the N1-aryl group and the C5-substituent.

The "Fluorinated Solvent Effect" (Expert Insight)

A critical advancement in obtaining high regioselectivity (up to 99:1) is the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .

-

Mechanism: These solvents act as strong Hydrogen Bond Donors (HBD). They selectively coordinate with the more basic carbonyl oxygen of the 1,3-diketone, effectively "activating" it for nucleophilic attack while simultaneously stabilizing specific transition states. This allows for the programmable synthesis of the 1-aryl-3-methyl-5-substituted isomer versus the 1-aryl-5-methyl-3-substituted isomer.

SAR Vector Analysis

The biological activity of 3-methyl-1-arylpyrazoles is governed by four distinct vectors.

Vector 1: The N1-Aryl "Anchor"

This domain dictates the scaffold's orientation within the hydrophobic pocket of the target protein.

-

COX-2 Selectivity: A 4-sulfonamide or 4-sulfonylmethyl group on the N1-phenyl ring is a pharmacophoric prerequisite for COX-2 selectivity (e.g., Celecoxib, though it uses a 3-CF3 group).

-

GABA Antagonism (Insecticidal): In fiprole insecticides, the N1-aryl group requires significant steric bulk and electron-withdrawing capacity (e.g., 2,6-dichloro-4-trifluoromethylphenyl) to block the GABA-gated chloride channel.

-

Kinase Inhibition (EGFR): A 3-chloro-4-fluoro substitution pattern is often employed to maximize Van der Waals contact with the hydrophobic back pocket of the ATP binding site.

Vector 2: The C3-Methyl "Hinge"

While often viewed as a simple lipophilic handle, the C3-methyl group plays a dual role:

-

Metabolic Shielding: It blocks oxidation at the C3 position.

-

Steric Gatekeeper: Unlike the bulkier trifluoromethyl (CF3) group found in Celecoxib, the methyl group allows the scaffold to fit into slightly more constricted pockets. In Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), the C3-methyl is essential for the stabilization of the radical intermediate formed during reactive oxygen species (ROS) scavenging.

Vector 3: The C4 "Warhead" Position

This is the primary vector for diversification.

-

Electrophilic Traps: Introduction of an aldehyde (via Vilsmeier-Haack) allows for condensation into chalcones or fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) which are potent EGFR inhibitors.

-

Acylation: C-acylation at C4 (in the pyrazolone tautomer) creates a chelating "beta-diketone-like" environment, useful for metallo-enzyme inhibition.

Vector 4: The C5 "Variable" Domain

-

Aromatic: In fully aromatic pyrazoles, C5 substituents (e.g., phenyl, heteroaryl) provide additional pi-stacking interactions.

-

Keto-Enol (Pyrazolone): If C5 is a ketone (as in Edaravone), the molecule exists in a tautomeric equilibrium. This ability to shuttle protons is the mechanism of action for its antioxidant properties, allowing it to quench hydroxyl radicals via electron transfer.

Case Study: Dual EGFR/VEGFR-2 Inhibition

Recent medicinal chemistry campaigns have successfully fused the 3-methyl-1-arylpyrazole core into pyrazolo[3,4-d]pyrimidines to target receptor tyrosine kinases.

-

Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[1]

-

Logic: The pyrazole nitrogen (N2) mimics the N7 of adenine, forming a critical hydrogen bond with the hinge region amino acids (e.g., Met793 in EGFR).

-

Outcome: Derivatives with a 3-methyl group and a bulky aromatic system fused at C4/C5 have shown IC50 values in the nanomolar range (0.06 µM) against EGFR, superior to Erlotinib in specific cell lines (e.g., HepG2).[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Methyl-1-Phenylpyrazole

This protocol utilizes HFIP to favor the 5-substituted isomer.

-

Reagents: Benzoylacetone (1.0 equiv), Phenylhydrazine (1.1 equiv), HFIP (0.2 M concentration).

-

Setup: Flame-dried round-bottom flask with magnetic stirring.

-

Procedure:

-

Dissolve benzoylacetone in HFIP.

-

Add phenylhydrazine dropwise at room temperature.

-

Stir for 2 hours (monitor by TLC).

-

Workup: Remove solvent under reduced pressure (recover HFIP). Dissolve residue in EtOAc, wash with NaHCO3 and Brine.

-

Purification: Recrystallize from Ethanol/Water.

-

Validation: 1H NMR should show a singlet for the pyrazole C4-H around δ 6.0–6.5 ppm and a singlet for C3-CH3 around δ 2.3 ppm. NOESY NMR is required to confirm the spatial proximity of the N1-Phenyl and C5-Phenyl groups (confirming 1,5-substitution).

-

Protocol B: Vilsmeier-Haack Formylation (C4-Functionalization)

Converts the pyrazole core into a reactive intermediate for drug design.

-

Reagents: 3-Methyl-1-phenylpyrazole (1.0 equiv), POCl3 (3.0 equiv), DMF (3.0 equiv).

-

Procedure:

-

Cool DMF to 0°C in an ice bath.

-

Add POCl3 dropwise (exothermic!) to generate the Vilsmeier reagent. Stir for 30 mins.

-

Add the pyrazole solution (in minimum DMF) dropwise.

-

Heat to 90°C for 4 hours.

-

Quench: Pour the reaction mixture onto crushed ice/sodium acetate solution.

-

Isolation: The formylated product (4-carboxaldehyde) will precipitate as a solid. Filter and wash with water.

-

Visualization of Pathways & SAR

Diagram 1: Regioselective Synthesis Workflow

This diagram illustrates the divergence in synthesis based on solvent choice.

Caption: Solvent-controlled regioselectivity in pyrazole synthesis. Fluorinated solvents (HFIP) direct the nucleophilic attack via hydrogen bond activation.

Diagram 2: The SAR Compass

This diagram maps the functional vectors of the scaffold to their biological impacts.

Caption: Functional vector map of the 3-methyl-1-arylpyrazole scaffold, linking structural positions to specific pharmacological outcomes.

References

-

Regioselective Synthesis of 1-Aryl-3,4-substituted Pyrazoles. Journal of Organic Chemistry. Link

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

-

Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1. ACS Omega. Link

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Link

-

Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Journal of King Saud University - Science. Link

Sources

Biological activity of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole in medicinal chemistry

This technical guide provides an in-depth analysis of the 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole scaffold. In medicinal chemistry, this moiety serves as a privileged structure, acting as a core pharmacophore for varying therapeutic classes including neuroprotective agents (Edaravone analogs), anti-inflammatory drugs (COX-2/p38 MAPK inhibitors), and agrochemicals.

Structural Pharmacology & Chemical Space

The this compound moiety is not merely a static building block; it is a tunable pharmacophore whose biological activity is dictated by its tautomeric state and substitution pattern.

Physicochemical Profile[1][2][3][4]

-

Lipophilicity (LogP): The introduction of the chlorine atom at the meta (3') position of the N1-phenyl ring significantly increases lipophilicity compared to the unsubstituted phenyl analog (Edaravone). This modification enhances blood-brain barrier (BBB) permeability, a critical factor for neuroprotective applications.

-

Electronic Effects: The 3'-chloro substituent exerts an inductive electron-withdrawing effect (-I) on the phenyl ring. Unlike para-substitution, the meta-position avoids direct resonance conjugation with the pyrazole nitrogen, thereby modulating the pKa of the pyrazole system without drastically reducing the nucleophilicity required for certain enzyme interactions.

-

Metabolic Stability: Substitution at the meta position blocks potential metabolic oxidation sites on the phenyl ring, though less effectively than para-fluorination. However, it prevents the rapid para-hydroxylation often seen in unsubstituted N-phenyl pyrazoles.

The Tautomeric Duality

This scaffold exists in two distinct functional "lives" depending on the oxidation state and substitution at C5:

-

The Aromatic 1H-Pyrazole: When C4 and C5 are part of the aromatic system (e.g., C5-H or C5-Aryl), the molecule is a planar, stable heteroaromatic system used in kinase inhibitors (p38 MAPK) and COX-2 inhibitors.

-

The Pyrazolone (5-Oxo) Form: When C5 is a carbonyl (or exists as the C5-OH enol tautomer), the molecule functions as a radical scavenger (Edaravone analog). The 3'-Cl analog shows altered redox potential, often leading to superior radical quenching rates in specific lipid environments.

Therapeutic Applications & Mechanism of Action[5]

Neuroprotection (Free Radical Scavenging)

-

Target: Reactive Oxygen Species (ROS), specifically hydroxyl radicals (•OH) and peroxynitrite (ONOO-).

-

Mechanism: The pyrazolone tautomer undergoes electron transfer (ET) or hydrogen atom transfer (HAT) to neutralize radicals. The resulting pyrazolyl radical is stabilized by resonance.

-

3'-Cl Advantage: Studies suggest the 3'-chlorophenyl derivative exhibits a higher partition coefficient into lipid bilayers, protecting cell membranes from lipid peroxidation more effectively than hydrophilic analogs.

Anti-Inflammatory (COX-2 & p38 MAPK Inhibition)

-

Target: Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

-

Mechanism:

-

COX-2: The 1-arylpyrazole core fits into the hydrophobic side pocket of COX-2. The 3'-Cl group provides favorable van der Waals interactions within the hydrophobic channel, improving selectivity over COX-1.

-

p38 MAPK: In "hybrid" inhibitors (e.g., pyrazole-ureas), the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Met109). The N1-aryl group occupies the hydrophobic pocket I, where the 3'-Cl substituent can engage in halogen bonding or hydrophobic contacts.

-

Synthesis & Regiochemistry

Constructing the this compound core requires controlling the regioselectivity of the hydrazine condensation.

Regioselective Synthesis Protocol

The reaction between 3-chlorophenylhydrazine and a non-symmetrical 1,3-dicarbonyl equivalent (e.g., ethyl acetoacetate or acetylacetone derivatives) can yield two isomers: the desired 1,3-isomer and the often undesired 1,5-isomer.

Visualizing the Synthesis Pathway

Figure 1: Regioselective synthesis pathways for the 1-(3'-Chlorophenyl)-3-methylpyrazole scaffold.

Detailed Synthetic Procedure (Pyrazolone Core)

-

Reagents: 3-Chlorophenylhydrazine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium Acetate (1.2 eq), Ethanol (Solvent).

-

Step-by-Step:

-

Dissolve 3-chlorophenylhydrazine HCl in absolute ethanol.

-

Add sodium acetate to buffer the solution (release free hydrazine).

-

Add ethyl acetoacetate dropwise at room temperature.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Cool to room temperature. The product, 1-(3'-chlorophenyl)-3-methyl-5-pyrazolone , often precipitates as a solid.

-

Filter and recrystallize from Ethanol/Water.

-

Validation: 1H NMR (DMSO-d6) should show a singlet for methyl (~2.1 ppm) and a singlet for the C4-H (~5.4 ppm in enol form) or C4-H2 (~3.2 ppm in keto form).

-

Experimental Validation: Biological Activity Assays

To validate the biological activity of this scaffold, the following standardized protocols are recommended.

DPPH Radical Scavenging Assay (Antioxidant Potential)

This assay quantifies the ability of the pyrazolone tautomer to donate hydrogen atoms.

| Parameter | Specification |

| Reagent | 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| Concentration | 0.1 mM in Methanol |

| Test Compound | 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone (10–100 µM) |

| Control | Edaravone (Standard), Ascorbic Acid |

| Incubation | 30 minutes in dark at Room Temperature |

| Detection | Absorbance at 517 nm |

| Calculation | % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100 |

Interpretation: A lower IC50 compared to Edaravone indicates superior radical scavenging, likely due to the electronic influence of the 3-Cl group stabilizing the radical intermediate.

COX-2 Inhibition Screening (Enzymatic)

For derivatives where the pyrazole core is fully aromatic (e.g., 1,3,5-triaryl systems).

-

Enzyme Source: Recombinant human COX-2.

-

Substrate: Arachidonic acid (10 µM).

-

Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Protocol:

-

Incubate Enzyme + Test Compound (0.01–10 µM) in Tris-HCl buffer (pH 8.0) for 10 mins.

-

Add Heme and Arachidonic Acid.

-

Measure oxidation of TMPD at 590 nm.

-

-

Selectivity Index (SI): Calculate IC50(COX-1) / IC50(COX-2). High SI (>50) indicates potential as an anti-inflammatory with reduced gastric side effects.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the functional impact of specific structural zones on the this compound scaffold.

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

References

-

Synthesis and Biological Evaluation of Pyrazolone Derivatives. Source:Journal of Medicinal Chemistry / Bioorganic & Medicinal Chemistry Context: General methods for N-aryl-3-methyl-5-pyrazolone synthesis and antioxidant screening. URL:[Link]

-

p38 MAP Kinase Inhibitors: Pyrazole-Urea Hybrids. Source:Regan et al., J. Med.[1] Chem. 2002 Context: Describes the binding mode of N-arylpyrazoles in the p38 MAPK hydrophobic pocket. URL:[Link]

-

COX-2 Selective Inhibitors Based on 1,3,5-Triarylpyrazoles. Source:Penning et al., J. Med. Chem. 1997 Context: Foundational SAR establishing the requirement of the 1-arylpyrazole core for COX-2 selectivity. URL:[Link]

-

Edaravone and its Analogs as Neuroprotective Agents. Source:Watanabe et al., Yakugaku Zasshi Context: Discusses the free radical scavenging mechanism of 3-methyl-1-phenyl-2-pyrazolin-5-one derivatives. URL:[Link]

Sources

Technical Whitepaper: The 1-(3-Chlorophenyl)-3-Methylpyrazole Scaffold in Medicinal Chemistry

Executive Summary

The 1-(3-chlorophenyl)-3-methylpyrazole scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility stems from a precise balance of physicochemical properties: the pyrazole ring serves as a robust bioisostere for amide or imidazole functionalities, the 3-methyl group provides specific steric occlusion to enforce ligand conformation, and the 3-chlorophenyl moiety enhances lipophilicity (

This guide analyzes the scaffold's architecture, detailing the critical challenge of regioselective synthesis (distinguishing the 1,3-isomer from the 1,5-isomer) and its application in oncology (MCT1 inhibition) and inflammation (COX-2 inhibition).

Structural Architecture & Pharmacophore Analysis[1]

The efficacy of this scaffold is not accidental. It relies on three specific structural pillars that drive ligand-protein interactions.

| Structural Component | Chemical Function | Biological Consequence |

| Pyrazole Core (N1-N2) | H-bond Acceptor (N2) | Mimics peptide bonds; rigidifies the molecular backbone. |

| 3-Methyl Group | Steric Handle | Enforces a twisted conformation relative to attached side chains, fitting into hydrophobic pockets (e.g., ATP-binding sites). |

| 1-(3-Chlorophenyl) | Lipophilic Anchor | The meta-chloro substituent ( |

Pharmacophore Mapping (Visualized)

The following diagram illustrates the pharmacophoric interactions of the scaffold within a theoretical binding pocket (e.g., COX-2 or Kinase domain).

Figure 1: Pharmacophore mapping of the 1-(3-chlorophenyl)-3-methylpyrazole scaffold showing key interaction vectors.

Synthetic Pathways & Regioselectivity Challenges

The most significant technical hurdle in working with this scaffold is regioselectivity . The cyclocondensation of 3-chlorophenylhydrazine with unsymmetrical 1,3-dicarbonyls (like acetylacetone equivalents) typically yields a mixture of the desired 1,3-isomer and the unwanted 1,5-isomer .

The Regioselectivity Problem

When hydrazine attacks a 1,3-dielectrophile, the most nucleophilic nitrogen (N1) attacks the most electrophilic carbonyl. However, electronic and steric factors often compete, leading to mixtures that are difficult to separate chromatographically.

Advanced Synthetic Workflow

To ensure high fidelity for the 1,3-isomer, we utilize a regio-controlled approach using enaminones or specific solvent systems (e.g., fluoroalcohols).

Figure 2: Synthetic pathway distinguishing the target 1,3-isomer from the 1,5-byproduct, leading to the 4-formyl precursor.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 1-(3-chlorophenyl)-3-methylpyrazole followed by C4-formylation. Rationale: The C4-aldehyde is the most versatile intermediate, allowing conversion to amines (reductive amination) or alkenes (Wittig).

Step 1: Cyclocondensation (The Core)

Note: To favor the 3-methyl isomer over the 5-methyl, we utilize the steric difference of the electrophile.

-

Reagents: 3-Chlorophenylhydrazine hydrochloride (10 mmol), 4,4-dimethoxy-2-butanone (10 mmol), Ethanol (20 mL), Conc. HCl (catalytic, 0.5 mL).

-

Procedure:

-

Dissolve hydrazine in ethanol. Add the ketone dropwise.

-

Critical Step: Heat to reflux for 3 hours. The acid catalyst promotes the formation of the thermodynamically stable 1,3-isomer.

-

Evaporate solvent in vacuo.[1]

-

Purification: The two isomers (1,3-Me vs 1,5-Me) have slightly different R_f values. Use Flash Column Chromatography (Hexane:EtOAc 9:1). The 1,3-isomer usually elutes second due to the exposed N2 lone pair interacting with silica.

-

-

Validation: 1H NMR (CDCl3) should show a singlet for the C5-H proton around

7.6-7.8 ppm. (The 5-Me isomer would lack this downfield proton).

Step 2: Vilsmeier-Haack Formylation (Functionalization)

This introduces a reactive handle at Position 4.

-

Reagents: DMF (3 eq), POCl

(3 eq), Crude Pyrazole (1 eq). -

Procedure:

-

Result: 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

Therapeutic Applications & SAR

Monocarboxylate Transporter 1 (MCT1) Inhibition

MCT1 is critical for lactate transport in glycolytic tumors.

-

Mechanism: Pyrazole-based inhibitors block the transmembrane proton-linked transport of lactate.

-

SAR Insight: The 3-chlorophenyl group occupies a hydrophobic pocket near the extracellular gate of the transporter. The 3-methyl group is essential for orienting the scaffold to prevent steric clash with the transmembrane helices.

-

Reference Drug: Analogous to the core found in early AZD3965 development series (though AZD3965 uses a more complex pyrimidinone, pyrazole bioisosteres are active).

Anti-Inflammatory (COX-2)

Similar to Celecoxib (a 1,5-diarylpyrazole), 1,3-isomers also show COX inhibition but often with altered selectivity profiles (COX-1 vs COX-2).

-

Data Trend:

-

1-(3-Cl-phenyl) derivatives show higher potency than unsubstituted phenyls due to halogen bonding in the active site.

-

The 3-methyl group is less bulky than the CF

of Celecoxib, often reducing COX-2 selectivity but increasing general anti-inflammatory potency.

-

| Target | Activity (IC50 / Ki) | Key Structural Feature |

| MCT1 | ~50 - 200 nM | 3-Cl-phenyl fits hydrophobic gate. |

| p38 MAPK | ~100 nM | N2 nitrogen accepts H-bond from hinge region (Met109). |

| COX-2 | ~0.5 | 1-Aryl group inserts into hydrophobic channel. |

Future Outlook: C-H Activation

Current research is moving away from pre-functionalized starting materials toward Late-Stage Functionalization (LSF) .

-

Direct Arylation: Palladium-catalyzed C-H activation at the C5 position of the 1-(3-chlorophenyl)-3-methylpyrazole core allows for the rapid generation of library diversity without de novo synthesis.

-

Protocol: Pd(OAc)

, Ag

References

-

Regioselective Synthesis: Deng, X., & Mani, N. S. (2008).[4] Regioselective synthesis of 1, 3, 5-tri-and 1, 3, 4, 5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins.[4] The Journal of Organic Chemistry, 73(6), 2412-2415.

-

Biological Activity (Anti-inflammatory): Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.

-

Vilsmeier-Haack Protocol: Asian Journal of Chemistry. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl) derivatives.

- MCT1 Inhibition Context: Guile, S. D., et al. (2006). Potent blockers of the monocarboxylate transporter MCT1: novel immunomodulatory drugs. Bioorganic & Medicinal Chemistry Letters.

Sources

The Chlorophenyl Moiety in Pyrazole Bioactivity: A Structural & Mechanistic Guide

The following technical guide details the structural, electronic, and pharmacological role of the chlorophenyl group in pyrazole-based drug design.

Executive Summary

The chlorophenyl group is not merely a hydrophobic space-filler in medicinal chemistry; it is a precision tool for controlling molecular topology and specific protein-ligand interactions. In pyrazole-based therapeutics, the chlorophenyl moiety serves three distinct mechanistic functions:

-

Conformational Locking (Steric): Ortho-substitution (e.g., 2,4-dichlorophenyl) forces the phenyl ring out of planarity with the pyrazole core, creating a "twisted" bioactive conformation essential for receptor selectivity (e.g., CB1 inverse agonism).

-

Sigma-Hole Interactions (Electronic): The chlorine atom acts as a Lewis acid along the C-Cl bond axis, forming directional halogen bonds with backbone carbonyls or nucleophilic residues in the target protein.

-

Metabolic Blockade (Kinetic): Para-chlorination blocks CYP450-mediated oxidation at the most vulnerable site of the phenyl ring, extending half-life (

) while modulating lipophilicity (

Physicochemical Drivers of Bioactivity

The "Orthogonal Twist" Effect

In 1-phenylpyrazole derivatives, the bond between the pyrazole nitrogen (N1) and the phenyl ring allows for free rotation. However, introducing chlorine atoms at the ortho positions (2,6-dichloro or 2,4-dichloro) creates severe steric clash with the pyrazole C5-substituent or N2 lone pair.

-

Result: The phenyl ring is forced into a perpendicular (orthogonal) orientation relative to the pyrazole plane.

-

Biological Impact: This conformation is often critical for fitting into narrow hydrophobic slots in G-Protein Coupled Receptors (GPCRs) and preventing the "flattened" conformation associated with agonist activity.

The Sigma Hole (Halogen Bonding)

Unlike fluorine, which is universally electronegative, chlorine exhibits an anisotropic charge distribution.

-

Equatorial Belt: Electronegative (repels nucleophiles).

-

Axial Tip (Sigma Hole): Electropositive region along the C-Cl bond extension.

-

Interaction: This allows the chlorophenyl group to act as a hydrogen-bond mimetic, accepting electron density from backbone carbonyls (C=O

Cl-C).

Metabolic Stability vs. Lipophilicity

| Parameter | Phenyl (-H) | 4-Chlorophenyl (-Cl) | Impact on Drug Design |

| Hammett | 0.00 | 0.23 | Electron-withdrawing; reduces pyrazole ring electron density. |

| Hansch | 0.00 | 0.71 | Increases lipophilicity; enhances BBB penetration. |

| Metabolic Fate | Rapid hydroxylation | Blocked | Prevents formation of phenolic metabolites; increases AUC. |

Case Study: Rimonabant (CB1 Inverse Agonist)

Rimonabant (SR141716) exemplifies the critical role of the chlorophenyl group in achieving high affinity (

Structural Dissection

Rimonabant possesses two distinct chlorophenyl moieties:

-

1-(2,4-Dichlorophenyl): The ortho-chlorine sterically clashes with the C5-position, locking the phenyl ring

relative to the pyrazole core. This prevents the "toggle switch" activation of the receptor, enforcing an inverse agonist state. -

5-(4-Chlorophenyl): This group extends into a deep lipophilic pocket of the CB1 receptor. The para-chlorine fills the volume of the pocket and potentially engages in halogen bonding with nearby residues.

Mechanism of Action Visualization

Caption: Mechanistic contribution of chlorophenyl moieties to Rimonabant's inverse agonism at the CB1 receptor.

Experimental Protocols

Synthesis of the 1,5-Diarylpyrazole Core

This protocol describes the synthesis of the core scaffold found in Rimonabant-class antagonists: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate .

Reagents:

-

4-Chloropropiophenone[1]

-

Diethyl oxalate

-

Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF

-

2,4-Dichlorophenylhydrazine hydrochloride

-

Ethanol (anhydrous) / Acetic Acid

Workflow:

-

Claisen Condensation (Formation of Diketo Ester):

-

Charge a flame-dried flask with 4-chloropropiophenone (1.0 eq) and anhydrous THF under

. Cool to -78°C. -

Add LiHMDS (1.1 eq) dropwise over 30 mins. Stir for 1 hour to generate the lithium enolate.

-

Add diethyl oxalate (1.2 eq) in one portion. Allow to warm to room temperature (RT) and stir for 16 hours.

-

Validation: TLC should show disappearance of ketone. Quench with 1N HCl, extract with EtOAc. The product is the lithium salt or free enol of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate.

-

-

Cyclization (Pyrazole Formation):

-

Dissolve the crude diketo ester (1.0 eq) in Ethanol (0.5 M concentration).

-

Add 2,4-dichlorophenylhydrazine hydrochloride (1.1 eq).

-

Stir at RT for 24 hours. (Note: Rimonabant synthesis often avoids reflux to prevent regioisomer scrambling, but reflux may be needed for difficult substrates).

-

Regioselectivity Check: The major product should be the 1,5-diaryl isomer. The 1,3-diaryl isomer is a common impurity.

-

-

Purification:

-

Concentrate solvent. Redissolve in EtOAc/Hexane.

-

Recrystallize from Ethanol or purify via Flash Chromatography (SiO2, 0-20% EtOAc in Hexanes).

-

Self-Validating Analytical Checkpoints:

-

H NMR (CDCl

-

Look for the disappearance of the hydrazine NH peaks.

-

Regioisomer Confirmation: In the 1,5-isomer, the pyrazole C4-methyl group typically appears upfield (

ppm) compared to the 1,3-isomer due to shielding by the orthogonal 1-aryl ring.

-

-

MS (ESI+): Confirm isotopic pattern of Chlorine (M, M+2, M+4 ratios).

Visualization of Synthesis Logic

Caption: Step-by-step synthetic pathway for the chlorophenyl-pyrazole core, highlighting critical QC checkpoint.

Bioassay: Competitive Radioligand Binding (CB1)

To validate the bioactivity of the synthesized chlorophenyl-pyrazole, a competitive binding assay against a known high-affinity ligand (e.g., [

Protocol:

-

Membrane Preparation: Use CHO cells stably expressing human CB1 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

-

Incubation:

-

Total volume: 200

L. -

Buffer: 50 mM Tris-HCl, 5 mM MgCl

, 1 mM EDTA, 0.5% BSA. -

Radioligand: 0.5 nM [

H]CP-55,940. -

Test Compound: 10 concentrations (

M to -

Non-specific binding: Define using 10

M Rimonabant.

-

-

Equilibrium: Incubate for 90 minutes at 30°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding of lipophilic chlorophenyl groups).

-

Data Analysis: Plot % Specific Binding vs. Log[Compound]. Determine IC

and convert to

Expected Result: A potent chlorophenyl-pyrazole (like Rimonabant) should exhibit a

References

-

Lange, J. H., & Kruse, C. G. (2005). Key chemical characteristics of cannabinoid CB1 receptor antagonists/inverse agonists: high-affinity binding and selectivity.[2] Drug Discovery Today, 10(10), 693-702. Link

-

Hardegger, L. A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318. Link

-

Seltzman, H. H., et al. (2005). Synthesis of long-chain amide analogs of the cannabinoid CB1 receptor antagonist Rimonabant.[3] Bioorganic & Medicinal Chemistry, 13(18), 5463-5474.[4] Link

-

Zhang, Y., et al. (2008).[5] Conformationally constrained analogues of Rimonabant: design, synthesis, computational analysis, and biological evaluations. Journal of Medicinal Chemistry, 51(12), 3526-3539.[5] Link

-

Wilcken, R., et al. (2013). Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

Sources

- 1. 3-(4-chlorophenyl)-1H-pyrazole | C9H7ClN2 | CID 714291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Computational investigation on the binding modes of Rimonabant analogs with CB1 and CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis, ex-vivo and in vitro screening of 3-sulfonamide derivative of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide (SR141716) a potent CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of long-chain amide analogs of the cannabinoid CB1 receptor antagonist N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) with unique binding selectivities and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole in Modern Drug Discovery

Topic: 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole as a building block in drug discovery Content Type: In-depth Technical Guide

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 40 FDA-approved therapeutics.[1] Within this class, This compound represents a high-value building block. Its utility is derived from a specific tripartite structural advantage: the 3-methyl group provides a steric handle and metabolic stability; the 3'-chlorophenyl moiety offers optimized lipophilicity and off-target selectivity (specifically avoiding para-hydroxylation metabolic soft spots); and the unsubstituted C4/C5 positions serve as reactive gateways for late-stage diversification.

This guide details the regioselective synthesis, functionalization logic, and application of this scaffold in developing antagonists for TRPV1, P2X7 receptors, and kinase inhibitors.

Part 1: Structural Rationale & Physicochemical Profile

The "Chlorine Effect" in Medicinal Chemistry

The selection of the 3-chlorophenyl substituent is rarely arbitrary. In the context of pyrazole-based drugs, the meta-chloro substitution serves two critical functions:

-

Metabolic Blockade: It sterically and electronically disfavors oxidation at the para-position of the phenyl ring, a common clearance pathway for N-phenyl heterocycles (CYP450-mediated hydroxylation).

-

Lipophilic Vectoring: The chlorine atom increases logP (approx. +0.71 π-value), enhancing membrane permeability and hydrophobic pocket occupancy in targets like the TRPV1 ion channel.

The Regiochemistry Challenge

Synthesizing 1-aryl-3-methylpyrazoles requires overcoming the "regio-ambiguity" of the Knorr condensation. Reacting a hydrazine with a non-symmetrical 1,3-dicarbonyl equivalent often yields a mixture of 1,3- and 1,5-isomers.

-

Target: this compound (3-Me isomer).

-

Contaminant: 1-(3'-chlorophenyl)-5-methyl-1H-pyrazole (5-Me isomer).

The 3-methyl isomer is thermodynamically preferred in specific solvent systems, but kinetic control is required for high purity.

Part 2: Synthetic Methodologies

Core Synthesis: Regioselective Cyclocondensation

To ensure the formation of the 3-methyl isomer exclusively, we utilize 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) rather than free formyl-acetone, which is unstable.

Protocol 1: Synthesis of this compound

This protocol minimizes the formation of the 5-methyl isomer by exploiting the differential electrophilicity of the masked aldehyde vs. the ketone.

Reagents:

-

3-Chlorophenylhydrazine hydrochloride (1.0 eq)

-

4,4-Dimethoxy-2-butanone (1.1 eq)

-

Ethanol (absolute)

-

Conc. HCl (catalytic)

Step-by-Step Workflow:

-

Preparation: Dissolve 3-chlorophenylhydrazine HCl (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Add 4,4-dimethoxy-2-butanone (11 mmol) dropwise at room temperature.

-

Cyclization: Add 3-4 drops of concentrated HCl. Heat the mixture to reflux (78°C) for 4 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The hydrazine spot will disappear.

-

Workup: Evaporate ethanol under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL).

-

Wash: Wash with saturated NaHCO3 (2 x 20 mL) to neutralize acid, followed by brine.

-

Purification: Dry over anhydrous Na2SO4 and concentrate. If necessary, recrystallize from Hexane/Ethanol (9:1) to yield off-white crystals.

-

Expected Yield: 85-92%.

-

Functionalization: The C4 Gateway

The C4 position is the most nucleophilic site of the pyrazole ring, making it ideal for Electrophilic Aromatic Substitution (EAS).

Protocol 2: Vilsmeier-Haack Formylation (C4-CHO)

Introduction of an aldehyde at C4 allows for subsequent Knoevenagel condensations or reductive aminations.

Reagents:

-

This compound (from Protocol 1)

-

POCl3 (Phosphorus oxychloride)[8]

-

DMF (Dimethylformamide) - Anhydrous

Step-by-Step Workflow:

-

Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C. Add POCl3 (1.2 eq) dropwise over 15 minutes. Stir for 30 mins at 0°C to form the chloroiminium salt (white precipitate may form).

-

Substrate Addition: Dissolve the pyrazole substrate (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to 80°C and stir for 3 hours.

-

Quench (Critical): Pour the reaction mixture onto crushed ice (exothermic hydrolysis). Neutralize slowly with saturated Sodium Acetate or NaHCO3 to pH 7-8.

-

Isolation: The product, This compound-4-carbaldehyde , typically precipitates as a solid. Filter, wash with water, and dry.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis pathways from the core building block.

Caption: Divergent synthesis starting from the this compound core, highlighting C4 and C5 functionalization vectors.

Part 4: Medicinal Chemistry Applications & SAR

Target Class: TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a validated target for pain management.[9] Research indicates that the 1-(3-chlorophenyl) motif is superior to unsubstituted phenyls for antagonistic potency.

-

Mechanism: The pyrazole core acts as a rigid spacer. The 3-methyl group orients the molecule within the vanilloid binding pocket, while the 3-chlorophenyl group engages in hydrophobic interactions with residues near the S3-S4 linker of the channel.

-

SAR Insight: Substitution at the N1-phenyl ring is critical.

-

Unsubstituted: Moderate activity.[10]

-

4-Chloro (para): Lower metabolic stability (para-oxidation).

-

3-Chloro (meta): Optimal balance of potency (IC50 < 100 nM) and stability.

-

Target Class: P2X7 Receptor Antagonists

P2X7 receptors regulate inflammation. Pyrazole-4-amides derived from this building block have shown efficacy.[10][11]

-

Design Strategy: The C4-aldehyde (from Protocol 2) is oxidized to the carboxylic acid and coupled with adamantane amines or substituted benzyl amines.

-

Role of Core: The 1-(3-chlorophenyl) group occupies the "hydrophobic pocket I" of the P2X7 allosteric site.

Quantitative Data Summary (Representative)

| Derivative Type | Target | Key Modification (C4) | Activity (IC50/Ki) | Ref |

| TRPV1 Antagonist | TRPV1 | Urea linkage | 57 nM (ED50) | [1] |

| Kinase Inhibitor | p38 MAPK | Pyridinyl-imidazole | 12 nM | [2] |

| P2X7 Antagonist | P2X7 | Amide-linked adamantane | 8.5 nM | [3] |

Part 5: Structural Activity Relationship (SAR) Map

The following diagram visualizes the pharmacophore features of the molecule.

Caption: Pharmacophore map detailing the specific roles of the 3-Cl-phenyl, 3-methyl, and reactive ring positions in ligand-target binding.

References

-

Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (Discusses TRPV1 antagonism of 3-chlorophenyl derivatives). Link

-

BenchChem Application Notes. (2025). Applications of 3-Methylpyrazole in Medicinal Chemistry.[12][13][14] (Kinase inhibitor workflows). Link

-

RSC Advances. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis and cross-coupling reactions. (Detailed protocols for C4/C5 functionalization relevant to aryl-pyrazoles). Link

-

Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (Synthetic regioselectivity grounding). Link

-

Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (Protocol validation for C4-formylation). Link

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

Methodological & Application

Regioselective synthesis of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole

Executive Summary

This Application Note details a high-fidelity protocol for the regioselective synthesis of 1-(3'-chlorophenyl)-3-methyl-1H-pyrazole . The synthesis of unsymmetrical 1-aryl-pyrazoles typically presents a "regioselectivity challenge," often yielding mixtures of 1,3- and 1,5-isomers that are difficult to separate by standard chromatography.

This guide utilizes a "Masked Carbonyl" strategy employing 4,4-dimethoxy-2-butanone to direct the nucleophilic attack of 3-chlorophenylhydrazine exclusively toward the ketone functionality. This kinetic control ensures the formation of the target 1,3-isomer with >95% regioselectivity, eliminating the need for laborious isomer separation and significantly increasing yield.

Strategic Analysis: The Regioselectivity Challenge

In the condensation of aryl hydrazines with 1,3-dicarbonyl equivalents, the position of the substituents is determined by which nitrogen of the hydrazine attacks which carbon of the electrophile.

-

The Competitors:

-

Path A (Thermodynamic/Aldehyde Attack): Reaction with free formylacetone (or equivalents) typically leads to attack at the most electrophilic site (the aldehyde) by the terminal hydrazine nitrogen (

). This results in the 1-aryl-5-methyl isomer. -

Path B (Target/Ketone Attack): To obtain the 1-aryl-3-methyl isomer, the terminal

must attack the ketone carbon.

-

-

The Solution: By using 4,4-dimethoxy-2-butanone , the aldehyde is "masked" as a dimethyl acetal. The acetal is non-electrophilic under neutral conditions, leaving only the ketone available for the initial nucleophilic attack. Subsequent acid-catalyzed hydrolysis unmasks the aldehyde, triggering rapid cyclization to form the thermodynamically stable aromatic ring.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway highlighting the acetal-directed regioselectivity.

Detailed Protocol

Materials & Reagents

| Reagent | CAS No.[1][2] | MW ( g/mol ) | Equiv. | Role |

| 3-Chlorophenylhydrazine HCl | 2312-23-4 | 179.05 | 1.0 | Nucleophile |

| 4,4-Dimethoxy-2-butanone | 5436-21-5 | 132.16 | 1.1 | Regio-directing Electrophile |

| Ethanol (Absolute) | 64-17-5 | - | Solvent | Reaction Medium |

| Hydrochloric Acid (12M) | 7647-01-0 | - | Cat. | Acetal Hydrolysis |

| Sodium Bicarbonate | 144-55-8 | 84.01 | - | Neutralization |

Step-by-Step Procedure

Step 1: Solubilization and Mixing

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge 3-Chlorophenylhydrazine Hydrochloride (5.0 g, 27.9 mmol).

-

Add Ethanol (50 mL) and stir at room temperature. Note: The salt may not fully dissolve initially.

-

Add 4,4-Dimethoxy-2-butanone (4.1 g, 31.0 mmol, 1.1 equiv) dropwise over 5 minutes.

-

Add catalytic concentrated HCl (0.5 mL). Critical: The hydrazine salt is acidic, but the extra acid ensures rapid hydrolysis of the acetal during the heating phase.

Step 2: Cyclization (Reflux)

-

Equip the RBF with a reflux condenser.

-

Heat the reaction mixture to reflux (approx. 78-80 °C) .

-

Maintain reflux for 3 to 4 hours .

-

Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 4:1). The hydrazine starting material (polar, stains with ninhydrin) should disappear. The product will appear as a less polar spot (UV active).

-

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to approximately 10-15 mL volume.

-

Pour the residue into crushed ice/water (100 mL) with vigorous stirring.

-

Neutralize the mixture with saturated Sodium Bicarbonate solution until pH ~7-8.

-

Observation: The product typically precipitates as a solid or forms an oil that solidifies upon standing.

-

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with Brine (50 mL).

-

Dry over anhydrous Sodium Sulfate (

) , filter, and concentrate to dryness.

Step 4: Purification

-

Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethanol. Add water dropwise until slight turbidity appears. Cool slowly to 4°C. Filter the crystals.

-

Flash Chromatography (Alternative): If oil persists, purify via silica gel column.

-

Mobile Phase: Gradient 0%

20% Ethyl Acetate in Hexane.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Validation & Quality Control

To confirm the identity of the 1,3-isomer over the 1,5-isomer , specific analytical markers must be verified.

NMR Spectroscopy ( NMR, 400 MHz, )

-

Diagnostic Signal (Methyl Group):

-

3-Methyl Isomer (Target): The methyl group is far from the anisotropic shielding of the N-aryl ring. Typically appears at

2.3 - 2.4 ppm . -

5-Methyl Isomer (Undesired): The methyl group is sterically crowded and shielded by the adjacent N-aryl ring. Typically appears upfield at

2.1 - 2.2 ppm .

-

-

Diagnostic Signal (C5-H Proton):

-

3-Methyl Isomer: The proton at position 5 is adjacent to the N-aryl group. It typically appears as a doublet (J ~2.5 Hz) at

7.6 - 7.8 ppm . -

5-Methyl Isomer: The proton at position 3 is further away. It appears at

7.4 - 7.6 ppm .

-

NOE (Nuclear Overhauser Effect) - Definitive Proof

-

Irradiate the Methyl signal.

-

Target (3-Me): NOE observed with the C4-H proton (pyrazole ring). NO interaction with Aryl protons.

-

Undesired (5-Me): Strong NOE observed with the Ortho-protons of the 3-chlorophenyl ring.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete acetal hydrolysis. | Ensure catalytic acid is added. Increase reflux time. |

| Oiling Out | Impurities preventing crystallization. | Seed with a pure crystal or switch to column chromatography. |

| Isomer Mixture | Acetal degraded to free aldehyde prior to reaction. | Use fresh 4,4-dimethoxy-2-butanone. Store reagent under inert gas. |

| Dark Coloration | Oxidation of hydrazine. | Perform reaction under Nitrogen/Argon atmosphere. |

References

-

Regioselective Synthesis of Pyrazoles: Elguero, J. Comprehensive Heterocyclic Chemistry II, Vol 3. Pergamon Press, 1996.

- Mechanistic Insight on Hydrazine-Acetal Condensation: Singh, S. P., et al. "Regioselectivity in the synthesis of 1,3- and 1,5-diarylpyrazoles." Journal of Chemical Research, 1997.

-

Use of Enaminones and Acetals: Gosselin, F., et al. "Regioselective synthesis of 1-aryl-3-methylpyrazoles." Journal of Organic Chemistry, 2005.

-

NMR Assignment of Pyrazole Isomers: Lopez, C., et al. "1H and 13C NMR study of 1-aryl-3-methyl and 1-aryl-5-methylpyrazoles." Magnetic Resonance in Chemistry, 1988.

Sources

Application Notes and Protocols for the Strategic Functionalization of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole

Abstract: This document provides a comprehensive technical guide for the chemical functionalization of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole, a key scaffold in modern medicinal chemistry and materials science. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and field-proven insights. We will explore a range of transformations, including electrophilic substitution and palladium-catalyzed cross-coupling reactions, with a focus on explaining the causality behind experimental choices to ensure reproducible and scalable outcomes.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a privileged heterocyclic motif found in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The specific scaffold, this compound, combines the robust pyrazole core with a substituted aryl group, offering multiple vectors for chemical modification. Strategic functionalization of this molecule is critical for generating diverse chemical libraries for high-throughput screening and for the rational design of novel therapeutics and advanced materials. This guide details reliable and versatile protocols to modify this scaffold, enabling the synthesis of complex and novel derivatives.

Chapter 1: Understanding the Regioselectivity of the Pyrazole Core

The reactivity of this compound is governed by the electronic nature of both the pyrazole and the chlorophenyl rings. Understanding the inherent regioselectivity is paramount for designing successful synthetic strategies.

-

Pyrazole Ring: The pyrazole ring has three potentially reactive C-H bonds at the C4 and C5 positions of the pyrazole and various positions on the phenyl ring. The C4 position is electron-rich and highly susceptible to electrophilic aromatic substitution.[3] The C5 proton is the most acidic due to its proximity to the sp2-hybridized nitrogen atom, making it a prime site for metallation and subsequent direct C-H functionalization.[4]

-

Chlorophenyl Ring: The 3'-chloro substituent is an electron-withdrawing group that deactivates the phenyl ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions (relative to the chloro group). However, substitution on the pyrazole ring is generally more facile.

Caption: Regioselectivity map of the pyrazole scaffold.

Chapter 2: Electrophilic Aromatic Substitution at the C4-Position

The electron-rich C4 position is the primary site for classical electrophilic aromatic substitution, providing a direct route to introduce key functional groups.

Halogenation: Installing a Versatile Synthetic Handle

Introducing a halogen atom, typically bromine, at the C4 position is a crucial first step for many subsequent cross-coupling reactions. The choice of halogenating agent and conditions is critical for achieving high regioselectivity and yield.

Insight for the Scientist: Direct halogenation with N-halosuccinimides (NXS) is preferred over harsher methods using elemental halogens. NXS reagents are safer to handle and the reaction conditions are milder, preserving sensitive functional groups elsewhere in the molecule.[2] For instance, using bromine in strong acids like H₂SO₄ can lead to competitive bromination on the electron-rich phenyl ring.[3][5]

Protocol 2.1.1: C4-Bromination using N-Bromosuccinimide (NBS)

-

Preparation: To a solution of this compound (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane (DCM), add N-Bromosuccinimide (NBS) (1.05-1.1 equiv.).

-

Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-1-(3'-chlorophenyl)-3-methyl-1H-pyrazole.

| Parameter | Condition | Rationale |

| Halogenating Agent | N-Bromosuccinimide (NBS) | Provides a mild and selective source of electrophilic bromine. |

| Solvent | Acetonitrile or DCM | Aprotic solvents that do not interfere with the electrophilic reaction. |

| Temperature | Room Temperature | Sufficient for activation of NBS without promoting side reactions. |

| Stoichiometry | 1.05-1.1 equiv. of NBS | A slight excess ensures complete consumption of the starting material. |

| Typical Yield | >90% | High efficiency and selectivity are characteristic of this method. |

Nitration: Modulating Electronic Properties

Nitration introduces a nitro group, a strong electron-withdrawing group that significantly alters the electronic properties of the scaffold and can serve as a precursor to an amino group. The regioselectivity of nitration is highly dependent on the reaction conditions.

Insight for the Scientist: The choice of nitrating agent dictates the position of substitution. A mixture of nitric acid and sulfuric acid ("mixed acid") protonates the pyrazole ring, deactivating it towards electrophilic attack. This directs the nitronium ion (NO₂⁺) to the less deactivated p-position of the 1-phenyl ring.[3][6] In contrast, using nitric acid in acetic anhydride ("acetyl nitrate") is a milder method that favors nitration on the free base, leading to selective substitution at the electron-rich C4 position of the pyrazole.[3][5]

Protocol 2.2.1: C4-Nitration using Nitric Acid/Acetic Anhydride

-

Preparation: In a flask cooled to 0 °C, slowly add fuming nitric acid (1.1 equiv.) to acetic anhydride (3-5 equiv.) to pre-form the acetyl nitrate reagent.

-

Reaction: To this cold mixture, add a solution of this compound (1.0 equiv.) dropwise, maintaining the temperature at 0 °C. Allow the reaction to stir at this temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction & Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 4-nitro-1-(3'-chlorophenyl)-3-methyl-1H-pyrazole.

| Parameter | Condition | Rationale |

| Nitrating Agent | HNO₃ in Acetic Anhydride | Generates acetyl nitrate, a milder electrophile that attacks the C4 position.[3] |